Cas no 27482-74-2 (Z-Thr-Gly-OEt)
Z-Thr-Gly-OEt Chemical and Physical Properties
Names and Identifiers
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- Z-Thr-Gly-OEt
- CBZ-Thr-Gly-OEt
- N-Benzyloxycarbonyl-L-threonyl-glycin-ethylester
- N-Carbobenzoxy-L-threonyl-glycin-ethylester
- Ethyl 2-((2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanamido)acetate
- ethyl 2-[[(2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate
- Ethyl2-((2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanamido)acetate
- 27482-74-2
- ETHYL 2-[(2S,3R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-3-HYDROXYBUTANAMIDO]ACETATE
- ethyl 2-((2S,3R)-2-(benzyloxycarbonylamino)-3-hydroxybutanamido)acetate
-
- Inchi: 1S/C16H22N2O6/c1-3-23-13(20)9-17-15(21)14(11(2)19)18-16(22)24-10-12-7-5-4-6-8-12/h4-8,11,14,19H,3,9-10H2,1-2H3,(H,17,21)(H,18,22)/t11-,14+/m1/s1
- InChI Key: HJLLTKBIYMYCMV-RISCZKNCSA-N
- SMILES: O[C@H](C)[C@@H](C(NCC(=O)OCC)=O)NC(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 338.14800
- Monoisotopic Mass: 338.14778643g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 10
- Complexity: 423
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 114Ų
Experimental Properties
- PSA: 113.96000
- LogP: 1.12330
Z-Thr-Gly-OEt Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Z-Thr-Gly-OEt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF61616-5g |
Z-Thr-gly-oet |
27482-74-2 | 5g |
$345.00 | 2023-12-31 | ||
| A2B Chem LLC | AF61616-25g |
Z-Thr-gly-oet |
27482-74-2 | 25g |
$1403.00 | 2023-12-31 |
Z-Thr-Gly-OEt Related Literature
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1. Stepwise oxidation of Z-threonyl- and Z-seryl-glycine esters and related compoundsVirgilio Giormani,Fernando Filira,Ferruccio D'Angeli J. Chem. Soc. Perkin Trans. 1 1984 2721
Additional information on Z-Thr-Gly-OEt
Professional Introduction to Compound with CAS No. 27482-74-2 and Product Name: Z-Thr-Gly-OEt
Compound with the CAS number 27482-74-2 and the product name Z-Thr-Gly-OEt represents a significant advancement in the field of pharmaceutical chemistry and bioconjugation. This compound, chemically known as N-carbobenzyloxy-L-threonine-glycine ethyl ester, is a critical intermediate in the synthesis of peptide-based therapeutics and research tools. Its unique structural properties make it invaluable for applications ranging from drug development to biomolecular research.
The molecular structure of Z-Thr-Gly-OEt consists of a protected threonine residue linked to a glycine moiety, both of which are essential amino acids in biological systems. The N-carbobenzyloxy (Z-) protecting group on the threonine side chain enhances stability during synthetic processes, allowing for precise manipulation in peptide coupling reactions. This characteristic is particularly important in the production of complex peptide drugs, where protecting groups play a crucial role in ensuring high yield and purity.
In recent years, there has been a surge in research focused on peptide-based therapeutics due to their high specificity and efficacy in targeting various diseases. The demand for novel peptide conjugates has driven the development of efficient synthetic methodologies, with Z-Thr-Gly-OEt emerging as a key building block. Its versatility allows researchers to construct a wide range of peptide analogs, which can be further functionalized for applications in drug delivery systems, diagnostic probes, and enzyme inhibitors.
One of the most compelling applications of Z-Thr-Gly-OEt is in the field of targeted cancer therapy. Peptide-conjugated nanoparticles and antibodies have shown promise in delivering payloads directly to tumor sites while minimizing systemic toxicity. The incorporation of Z-Thr-Gly-OEt into these conjugates enhances their stability and bioavailability, improving therapeutic outcomes. Recent studies have demonstrated its use in developing peptidic ligands that selectively bind to overexpressed receptors on cancer cells, facilitating precise drug delivery.
The role of Z-Thr-Gly-OEt extends beyond oncology into other therapeutic areas such as immunomodulation and neurology. Peptide-based vaccines and immunotherapies rely heavily on well-defined amino acid sequences to elicit specific immune responses. The compound’s ability to serve as a reliable intermediate ensures that researchers can synthesize peptides with high fidelity, leading to more effective vaccines against infectious diseases and improved treatments for neurological disorders.
Advances in solid-phase peptide synthesis (SPPS) have further highlighted the importance of Z-Thr-Gly-OEt as a cornerstone intermediate. SPPS allows for the automated synthesis of complex peptides under controlled conditions, making it possible to produce large quantities of high-quality peptidic compounds. The stability provided by the Z-protecting group ensures that each step in the synthesis proceeds efficiently, reducing the likelihood of side reactions that could compromise yield.
The ethical considerations surrounding peptide therapeutics are also noteworthy. As these compounds become more sophisticated, ensuring their safety and efficacy becomes paramount. Regulatory agencies require rigorous testing to validate their use in clinical settings. The widespread adoption of Z-Thr-Gly-OEt underscores its reliability as a synthetic component, contributing to the overall safety profile of peptide-based drugs.
Future directions in the utilization of Z-Thr-Gly-OEt include exploring its potential in tissue engineering and regenerative medicine. Peptide-based hydrogels are being developed as scaffolds for cell culture and tissue repair due to their biocompatibility and tunable mechanical properties. The incorporation of Z-Thr-Gly-OEt into these hydrogels could enhance their stability and functionality, opening new avenues for treating injuries and degenerative diseases.
In conclusion, compound with CAS No. 27482-74-2 (Z-Thr-Gly-OEt) represents a vital tool in modern pharmaceutical chemistry. Its unique properties make it indispensable for constructing advanced peptide therapeutics across multiple disease indications. As research continues to uncover new applications for this compound, its significance is likely to grow even further, driving innovation in drug development and biomolecular science.
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